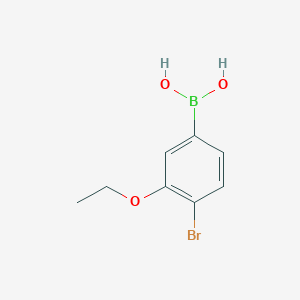

4-Bromo-3-ethoxyphenylboronic acid

Description

4-Bromo-3-ethoxyphenylboronic acid is a boronic acid derivative featuring a bromine atom at the 4-position and an ethoxy group (-OCH₂CH₃) at the 3-position of the phenyl ring. Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with transition metals. The bromine substituent enhances electrophilicity, facilitating aryl-aryl bond formation, while the ethoxy group modulates electronic and steric properties, influencing solubility and reactivity .

Properties

IUPAC Name |

(4-bromo-3-ethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,11-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSVDJRCIKCIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethoxyphenylboronic acid typically involves the borylation of 4-bromo-3-ethoxyphenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-ethoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products . This reaction is highly valued for its mild conditions and functional group tolerance.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, DMSO).

Major Products: The major products of these reactions are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

4-Bromo-3-ethoxyphenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The primary mechanism of action for 4-Bromo-3-ethoxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.

Comparison with Similar Compounds

4-Bromo-3-(trifluoromethoxy)phenylboronic Acid

- Structure : Bromine (4-position) and trifluoromethoxy (-OCF₃) at 3-position.

- Comparison : The trifluoromethoxy group is strongly electron-withdrawing, reducing the electron density of the boronic acid compared to the ethoxy group. This enhances electrophilicity but may reduce stability under basic conditions. Applications include synthesis of fluorinated aromatic compounds .

4-Bromo-2-chloro-6-methylphenylboronic Acid

- Structure : Bromine (4-position), chlorine (2-position), and methyl (6-position).

- Comparison : Chlorine introduces steric hindrance and electron withdrawal, while the methyl group increases hydrophobicity. This compound is less reactive in Suzuki couplings compared to the target due to steric effects at the 2-position .

3-Bromo-2-ethoxy-6-fluorophenylboronic Acid

- Structure : Bromine (3-position), ethoxy (2-position), and fluorine (6-position).

- Comparison : Fluorine’s electronegativity enhances para-directing effects, altering regioselectivity in cross-couplings. The ethoxy group here is meta to boron, reducing conjugation effects compared to the target compound’s 3-ethoxy substituent .

Electronic and Steric Effects

[4-(Bromoacetyl)-3-fluorophenyl]boronic Acid

B-(3-Bromo-2-ethoxy-5-methylphenyl)boronic Acid

- Structure : Bromine (3-position), ethoxy (2-position), and methyl (5-position).

- Ethoxy’s position (2-position) further limits resonance stabilization of the boronic acid compared to the target’s 3-ethoxy substituent .

4-(Ethoxycarbonyl)phenylboronic Acid

- Structure : Ethoxycarbonyl (-COOEt) at the 4-position.

- Comparison : The ethoxycarbonyl group enhances solubility in polar solvents (e.g., DMF, DMSO) but introduces hydrolysis sensitivity. Safety protocols for similar compounds recommend rigorous eye and skin protection during handling .

Tabulated Comparison of Key Properties

Biological Activity

4-Bromo-3-ethoxyphenylboronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its various biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological interactions. The molecular formula is C10H12BBrO3, and it has a molecular weight of approximately 273.92 g/mol.

Biological Activities

The biological activities of boronic acids, including this compound, have been extensively studied. Key areas of activity include:

- Anticancer Activity : Boronic acids have shown promise in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have been investigated for their ability to inhibit proteasome activity, which is crucial in cancer cell survival.

- Antibacterial and Antiviral Activity : Research indicates that boronic acids can exhibit antibacterial properties against various pathogens. They also show potential as antiviral agents by interfering with viral replication processes.

- Insulin Interaction : A theoretical model has been developed to study the interaction between boronic acids and insulin. This interaction can enhance the therapeutic efficacy of insulin in diabetic treatments by improving its stability and bioavailability .

Case Studies and Research Findings

Several studies have highlighted the biological implications of boronic acids:

- Anticancer Studies :

- Antiviral Applications :

- Insulin Stability Enhancement :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.